molecular formula C14H12O2S B7731721 3-(4-Methoxyphenyl)-1-(2-thienyl)-2-propen-1-one CAS No. 6028-93-9

3-(4-Methoxyphenyl)-1-(2-thienyl)-2-propen-1-one

Cat. No. B7731721
CAS RN: 6028-93-9
M. Wt: 244.31 g/mol
InChI Key: VMWUXSVSQGMOLS-RMKNXTFCSA-N
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Description

3-(4-Methoxyphenyl)-1-(2-thienyl)-2-propen-1-one is a useful research compound. Its molecular formula is C14H12O2S and its molecular weight is 244.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Optical and Photophysical Properties : The compound is used in the synthesis of materials with unique optical properties. For instance, certain derivatives form organic crystals with metallic luster, indicating potential applications in material science and optics (Ogura et al., 2006). Postfunctionalization of polythiophenes with various substituents, including 2-thienyl, can significantly enhance their solid-state fluorescence, showing promise for optical applications (Li et al., 2002).

  • Molecular Packing and Photodimerization : The molecular packing and pressure-related properties of certain chalcone analogs, including 1-(4-methylphenyl)-3-(2-thienyl)prop-2-en-1-one, have been investigated. This research is critical for understanding the compound's photochemical properties and potential applications in photodimerization (Bąkowicz et al., 2015).

  • Electronic and Spectral Properties : The structural, spectral, and electronic properties of 1-phenyl-3(4-methoxyphenyl)-2-propenone compounds have been extensively studied. These findings are crucial for developing materials with specific electronic and optical characteristics, potentially useful in electronics and photovoltaics (R. H. et al., 2021).

  • Nonlinear Optical Properties : The nonlinear optical (NLO) properties of 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one have been investigated, revealing its potential as an NLO material with applications in photonics and telecommunications (Crasta et al., 2004).

  • Cytotoxicity and Pharmacological Potential : Some derivatives of 3-(4-Methoxyphenyl)-1-(2-thienyl)-2-propen-1-one have been studied for their cytotoxic activity against Jurkat cells. This research is crucial for understanding the compound's potential as a therapeutic agent (Gul et al., 2008).

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-16-12-7-4-11(5-8-12)6-9-13(15)14-3-2-10-17-14/h2-10H,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWUXSVSQGMOLS-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6028-93-9
Record name 3-(4-METHOXYPHENYL)-1-(2-THIENYL)-2-PROPEN-1-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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